molecular formula C15H9ClN4S B2552760 (E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide CAS No. 91417-71-9

(E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2552760
CAS No.: 91417-71-9
M. Wt: 312.78
InChI Key: MXJLNUHAGMEXJF-DEDYPNTBSA-N
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Description

The compound “(E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). It also has a nitrile group (-CN), a carbohydrazide group (-CONHNH2), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the specific reactions used to introduce each group. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole ring, nitrile group, carbohydrazide group, and chlorophenyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid and ammonia. The benzothiazole ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Chemical Sensors and Fluorescence Probes

A significant application of benzothiazole derivatives is in the development of chemical sensors and fluorescence probes. For instance, a carbazole derivative was synthesized and studied for its anion sensing properties, acting as an efficient colorimetric and ratiometric fluorescent probe for the detection of cyanide ions in aqueous solutions and living cells. This probe demonstrated a high sensitivity with a detection limit of 0.09 μM for cyanide, highlighting its potential for environmental monitoring and biological applications (Sun et al., 2016).

Similarly, another study developed a novel oligothiophene-benzothiazole based sensor for "naked-eye" colorimetric and fluorescent "turn-on" detection of cyanide in aqueous DMSO media. This sensor exhibited a low detection limit of 0.46 μM for cyanide, demonstrating its utility for detecting CN− in food samples and fluorescence bioimaging in living HeLa cells (Niu et al., 2018).

Dye and Pigment Stability

Benzothiazole derivatives are also studied for their stability as dyes and pigments. Research into the thermal stability of benzimidazolone and phthalimide derivatives, for example, has synthesized a series of compounds to investigate their melting points, temperature of color change, and thermal gravimetric analysis (TGA). The study found that the presence of certain functional groups improved thermal stability, which is crucial for the development of stable dyes and pigments for industrial applications (Chun-long et al., 1993).

Photovoltaic Efficiency

Another research area is the application of benzothiazole derivatives in dye-sensitized solar cells (DSSCs). A study focused on synthesizing a novel organic cyanine dye containing a triphenylamine–benzothiadiazole dyad for sensitization of nanocrystalline TiO2-based solar cells. The dye demonstrated an overall conversion efficiency of 7.62%, indicating its potential for enhancing the efficiency of photovoltaic devices (Ma et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve interacting with a specific biological target in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it is handled. For example, the nitrile group can be toxic if ingested or inhaled, and can cause irritation to the skin and eyes .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

(2E)-N-(4-chloroanilino)-1,3-benzothiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4S/c16-10-5-7-11(8-6-10)19-20-13(9-17)15-18-12-3-1-2-4-14(12)21-15/h1-8,19H/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJLNUHAGMEXJF-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=NNC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=N/NC3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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